1-tert-butyl 7-methyl 2-nitro-1H-indole-1,7-dicarboxylate
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Overview
Description
1-tert-butyl 7-methyl 2-nitro-1H-indole-1,7-dicarboxylate is a synthetic organic compound belonging to the indole family Indoles are significant heterocyclic systems found in various natural products and pharmaceuticals
Preparation Methods
The synthesis of 1-tert-butyl 7-methyl 2-nitro-1H-indole-1,7-dicarboxylate typically involves multi-step organic reactions. One common synthetic route includes the Fischer indole synthesis, where a ketone reacts with phenylhydrazine under acidic conditions to form the indole core . . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
1-tert-butyl 7-methyl 2-nitro-1H-indole-1,7-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and a palladium catalyst.
Hydrolysis: The ester groups can be hydrolyzed to carboxylic acids under acidic or basic conditions.
Major products from these reactions include amino derivatives, halogenated indoles, and carboxylic acids.
Scientific Research Applications
1-tert-butyl 7-methyl 2-nitro-1H-indole-1,7-dicarboxylate has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-tert-butyl 7-methyl 2-nitro-1H-indole-1,7-dicarboxylate involves its interaction with molecular targets in biological systems. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects . The indole core can bind to specific receptors or enzymes, modulating their activity and influencing cellular pathways .
Comparison with Similar Compounds
Similar compounds to 1-tert-butyl 7-methyl 2-nitro-1H-indole-1,7-dicarboxylate include:
1-tert-butyl 5-methoxy-1H-indole-1-carboxylate: Differing by the presence of a methoxy group instead of a nitro group.
1-tert-butyl 3-iodo-5-methoxy-1H-indole-1-carboxylate: Featuring an iodine atom and a methoxy group.
1-tert-butyl 4-formyl-5-methoxy-7-methyl-1H-indole-1-carboxylate: Containing a formyl group and a methoxy group.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
1-O-tert-butyl 7-O-methyl 2-nitroindole-1,7-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O6/c1-15(2,3)23-14(19)16-11(17(20)21)8-9-6-5-7-10(12(9)16)13(18)22-4/h5-8H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIUWRMMQNUEOAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(=CC2=C1C(=CC=C2)C(=O)OC)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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